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DL-SERINE (3-13C)

Cat. No.: B1579715
M. Wt: 106.09
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Description

Theoretical Underpinnings of Stable Isotope Labeling for Metabolic Pathway Elucidation

Stable isotope labeling is a powerful technique used to investigate intracellular metabolism. researchgate.net The fundamental principle involves introducing a nutrient or precursor molecule enriched with a stable isotope, such as Carbon-13 (¹³C), Nitrogen-15 (B135050) (¹⁵N), or Deuterium (B1214612) (²H), into a biological system. researchgate.netresearchgate.net These isotopes are chemically identical to their more abundant, lighter counterparts but possess additional neutrons, resulting in a greater mass. researchgate.net This mass difference is the key to their utility as tracers.

When a cell or organism metabolizes the labeled substrate, the heavy isotope is incorporated into downstream metabolites. researchgate.net Analytical techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, can detect and quantify the mass shift in these subsequent molecules. doi.orgfrontiersin.org By analyzing the pattern and extent of isotope incorporation into different metabolites—the mass isotopologue distribution (MID)—researchers can deduce the activity of specific metabolic pathways and calculate metabolic fluxes. researchgate.netfrontiersin.org This method allows for the robust reconstruction of metabolic networks, revealing the flow of atoms through interconnected reactions and providing insights that are not achievable with static measurements of metabolite concentrations alone. researchgate.netacs.org

Strategic Importance of Carbon-13 Enrichment in Amino Acid Tracers

Carbon-13 (¹³C) has emerged as a particularly strategic isotope for tracing metabolic pathways, especially when incorporated into amino acids. Unlike radioactive isotopes, ¹³C is stable and non-radioactive, making it safe for use in a wide range of experimental systems, including human studies. researchgate.net The natural abundance of ¹³C is approximately 1.1%, which is low enough to allow for clear detection of enrichment when a ¹³C-labeled compound is introduced. acs.org

The use of ¹³C-enriched amino acids offers several advantages. Amino acids are central building blocks for proteins and participate in a vast array of metabolic processes. iaea.org By tracing the carbon backbone of an amino acid, researchers can follow its path into protein synthesis, its catabolism for energy, or its conversion into other crucial biomolecules. diva-portal.org Furthermore, compound-specific isotope analysis (CSIA) of amino acids provides a much higher degree of accuracy compared to bulk isotope measurements. nih.govuni-bayreuth.de CSIA can distinguish the labeled, intact amino acid from its metabolic fragments, preventing the overestimation of uptake and providing a clearer picture of how the specific molecule is utilized by the cell. nih.govuni-bayreuth.de This precision is critical for accurately mapping fluxes through complex and interconnected metabolic networks.

Role of DL-SERINE (3-13C) as a Foundational Probe in Advanced Metabolic and Biosynthetic Studies

DL-Serine labeled with Carbon-13 at the third carbon position, DL-SERINE (3-¹³C), is a vital tool for investigating one-carbon (1C) metabolism. Serine is a non-essential amino acid that serves as the primary source of one-carbon units for a multitude of biosynthetic processes. nih.govspandidos-publications.com The conversion of serine to glycine (B1666218), catalyzed by the enzyme serine hydroxymethyltransferase (SHMT), involves the transfer of the third carbon (C3) of serine to tetrahydrofolate (THF), forming 5,10-methylene-THF. nih.govrupress.org This one-carbon unit is essential for the synthesis of nucleotides (purines and thymidylate) and for the regeneration of methionine, which is crucial for cellular methylation reactions. nih.govspandidos-publications.com

By using DL-SERINE (3-¹³C), researchers can specifically track the fate of this critical one-carbon unit. nih.govnhri.org.tw Studies have shown that the C3 of serine enters the mitochondria, where it is transferred by folate cofactors and can eventually be released as formate (B1220265). nih.govnih.gov This formate can then be used in the cytosol for various synthetic pathways. nih.gov For instance, tracing the ¹³C from the 3-position of serine allows for the precise measurement of its contribution to the synthesis of purines, thymidine (B127349), and other key metabolites. mdpi.com This makes DL-SERINE (3-¹³C) an indispensable probe for understanding the regulation of one-carbon metabolism, a pathway frequently dysregulated in diseases such as cancer. nih.govspandidos-publications.com The ability to follow this specific carbon atom provides detailed insights into how cells partition this fundamental building block between anabolic demands like proliferation and catabolic needs for energy. nih.gov

Data Tables

Table 1: Examples of Labeled Serine Isotopologues and Their Applications

Compound Name Labeled Position(s) Primary Research Application(s) Reference(s)
L-Serine (1-¹³C, ¹⁵N) Carbon-1, Nitrogen Biomolecular NMR, Metabolism, Proteomics isotope.com
L-Serine (3-¹³C) Carbon-3 Metabolism, Metabolomics, One-Carbon Pathway Analysis isotope.com
L-Serine (¹³C₃, ¹⁵N) All 3 Carbons, Nitrogen Metabolism, Metabolomics, Proteomics (used as a standard) isotope.com

Table 2: Key Metabolic Pathways Traced Using Labeled Serine

Pathway Key Process Labeled Precursor Downstream Labeled Products Reference(s)
One-Carbon Metabolism Transfer of one-carbon units DL-SERINE (3-¹³C) Formate, Purines, Thymidylate, Methionine nih.gov, nih.gov
Glycine Synthesis Conversion of Serine to Glycine DL-SERINE (3-¹³C) Glycine rupress.org
Sphingolipid Biosynthesis Condensation of Serine with Palmitoyl-CoA L-Serine (labeled) 3-Ketodihydrosphingosine, other sphingolipids nih.gov

Properties

Molecular Weight

106.09

Purity

98%

Origin of Product

United States

Chemical Synthesis and Isotopic Incorporation Strategies of Dl Serine 3 13c

Stereoselective Synthetic Methodologies for Serine Derivatives

The synthesis of serine and its derivatives has been a subject of extensive research, leading to a variety of stereoselective methods. While the production of DL-serine implies a racemic mixture, understanding stereoselective approaches is crucial as they often form the basis for modifications to achieve the desired racemic product or can be adapted for the synthesis of specific stereoisomers when needed.

One common strategy involves the use of a chiral glycine (B1666218) enolate equivalent, which can be alkylated with a hydroxymethyl synthon. For instance, a general method for the stereoselective synthesis of L-amino acids has been developed using the diastereoselective alkylation of N-(diphenylmethylene)glycinyl camphor (B46023) sultam. tandfonline.com This method can be adapted to produce various amino acids, including serine, by choosing the appropriate electrophile. tandfonline.comtandfonline.com

Another powerful approach is the catalytic asymmetric hydrogenation of dehydroserine (B14470637) derivatives. acs.org This method allows for the chiral introduction of atoms at specific positions. For example, the synthesis of triply isotope-labeled serine (SAIL serine) has been achieved using catalytic asymmetric hydrogenation as a key step to introduce deuterium (B1214612) stereoselectively at the β-position. acs.orgacs.org While focused on L-serine, the underlying principles of controlling stereochemistry are broadly applicable.

Furthermore, enzymatic desymmetrization of prochiral precursors offers an elegant route to enantiomerically enriched serine derivatives. acs.orgnih.gov This strategy utilizes enzymes to selectively react with one of two identical functional groups in a symmetrical molecule, thereby creating a chiral center with high enantiopurity. acs.orgnih.gov Other methods include the stereoselective synthesis from serine and threonine to produce differentially protected derivatives of higher amino sugars. nih.gov

To produce the target compound, DL-Serine (3-¹³C), these stereoselective methods can be modified to yield a racemic mixture, for example, by using a non-chiral catalyst or by mixing equal amounts of the enantiomeric starting materials or catalysts.

Regiospecific Carbon-13 Enrichment at the C3 Position

The precise placement of a ¹³C label at the C3 position of serine is paramount for its function as a metabolic tracer. This regiospecificity is typically achieved by employing a starting material where the carbon atom destined to become C3 is already labeled with ¹³C.

A common and effective strategy involves starting with a simple, commercially available ¹³C-labeled precursor. For the synthesis of DL-Serine (3-¹³C), a suitable starting material would be a ¹³C-labeled formaldehyde (B43269) or a related one-carbon (C1) electrophile. This labeled C1 unit is then used to hydroxymethylate a glycine anion equivalent.

For instance, in the context of synthesizing various isotopically labeled amino acids, including serine, the alkylation of a glycine synthon with a labeled electrophile is a well-established route. tandfonline.comtandfonline.com To achieve C3 labeling in serine, the hydroxymethyl group introduced must carry the ¹³C isotope.

Biosynthetic approaches also offer pathways for regiospecific labeling. In cell-based systems, the provision of specifically labeled precursors can lead to the desired labeled amino acid. For example, providing [1-¹³C]-glucose to certain bacterial cultures can result in the labeling of specific carbon positions in various amino acids through well-understood metabolic pathways. sigmaaldrich.com While complex, these methods can be harnessed to produce serine labeled at the C3 position. Cell-free protein synthesis (CFPS) systems also provide a powerful platform for producing proteins with selectively ¹³C-labeled amino acids from inexpensive labeled precursors like [3-¹³C]-pyruvate. copernicus.orgcopernicus.org Although this example focuses on protein synthesis, the underlying metabolic conversions are relevant for producing the labeled amino acid itself.

Methods for Assessment of Isotopic Purity and Labeling Pattern Homogeneity

Ensuring the isotopic purity and the precise location of the ¹³C label in DL-Serine (3-¹³C) is critical for the reliability of the data obtained from its use. Several analytical techniques are employed to verify these parameters.

Mass Spectrometry (MS) is a primary tool for determining isotopic enrichment.

Gas Chromatography-Mass Spectrometry (GC/MS) is frequently used for the analysis of amino acids. mdpi.com After derivatization to increase volatility, the amino acid is separated by GC and then analyzed by MS. alexandraatleephillips.com By analyzing the mass-to-charge (m/z) ratio of the molecular ion and its fragments, the degree of ¹³C incorporation can be quantified. acs.orgnih.gov Positional information can sometimes be inferred from the fragmentation patterns of the derivatized molecule. mdpi.comnih.govosti.gov

High-Resolution Mass Spectrometry (HRMS) , such as that performed on an Orbitrap instrument, provides highly accurate mass measurements, allowing for the unequivocal determination of elemental composition and the resolution of isotopic fine structure. nih.govnih.gov This technique can be used to measure peptide m/z distributions from ¹³C-labeled cultures with high precision. acs.orgnih.gov Tandem mass spectrometry (MS/MS) can further confirm the location of the heavy isotope label within the molecule by analyzing the fragmentation of selected ions. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful method for determining the exact position of an isotopic label within a molecule.

¹³C-NMR spectroscopy directly detects the ¹³C nucleus. A ¹³C NMR spectrum of DL-Serine (3-¹³C) would show a significantly enhanced signal for the C3 carbon relative to the natural abundance signals of the C1 and C2 carbons, confirming the regiospecificity of the label. nih.gov The chemical shift of the signal provides definitive proof of the labeled position. wikipedia.org

Proton (¹H) NMR spectroscopy can also be used, as the presence of a ¹³C nucleus will cause splitting (J-coupling) in the signals of adjacent protons, which can be used to infer the location of the label. nih.gov

The combination of these methods provides a comprehensive assessment of the isotopic purity and the homogeneity of the labeling pattern, ensuring that the synthesized DL-Serine (3-¹³C) meets the stringent requirements for its intended applications.

Innovations and Challenges in the Scalable Production of Site-Specific ¹³C-Labeled Amino Acids

The demand for site-specific ¹³C-labeled amino acids like DL-Serine (3-¹³C) in fields such as proteomics, metabolomics, and drug discovery necessitates scalable and cost-effective production methods. However, scaling up the synthesis from laboratory to industrial quantities presents several challenges and has spurred innovative solutions.

Challenges:

Cost of Labeled Precursors: The primary cost driver for the synthesis of isotopically labeled compounds is often the price of the labeled starting materials. copernicus.orgcopernicus.org For DL-Serine (3-¹³C), the cost of the ¹³C-labeled C1 synthon is a significant factor.

Purification: The separation of the desired labeled product from unlabeled or incorrectly labeled species, as well as from other reaction byproducts, can be challenging and costly, especially at a large scale.

Maintaining Isotopic and Stereochemical Integrity: Throughout the multi-step synthesis and purification process, it is crucial to avoid isotopic scrambling (the migration of the label to other positions) and to maintain the desired stereochemistry. nih.gov

Innovations:

Bacterial Fermentation: Utilizing engineered microorganisms to produce labeled amino acids from inexpensive labeled carbon sources like ¹³C-glucose or ¹³C-glycerol is a promising approach for scalable production. sigmaaldrich.comnih.gov By manipulating the metabolic pathways of bacteria, high yields of specific amino acids with defined labeling patterns can be achieved.

Cell-Free Protein Synthesis (CFPS) and Enzymatic Synthesis: CFPS systems and the use of isolated enzymes offer a highly controlled environment for the synthesis of labeled compounds. copernicus.orgcopernicus.org These systems can be more efficient in their use of expensive labeled precursors compared to whole-cell systems and can minimize unwanted side reactions and isotopic scrambling. copernicus.orgcopernicus.org

Improved Catalysis: The development of more active and selective catalysts for key synthetic steps, such as asymmetric hydrogenation or C-H activation, can significantly improve the efficiency and reduce the cost of production. acs.orgnih.gov

Advanced Analytical Methodologies for Dl Serine 3 13c Tracing and Quantification

Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon-13 Detection

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive analytical technique that provides detailed information about the structure and dynamics of molecules. For the study of ¹³C-labeled compounds, NMR is particularly powerful as it can directly detect the ¹³C nucleus.

High-resolution ¹³C NMR spectroscopy is a key technique in metabolomics and metabolic flux analysis (MFA). nih.gov It allows for the precise determination of ¹³C incorporation into various metabolites, providing a snapshot of metabolic pathway activity. researchgate.nettum.de In the context of DL-Serine (3-¹³C), administering this labeled amino acid to a biological system and subsequently analyzing cell extracts or biofluids by ¹³C NMR can reveal the pathways through which serine is metabolized. For instance, the labeled carbon at the C3 position can be traced into other metabolites like glycine (B1666218), cysteine, and phospholipids, providing quantitative data on the fluxes through these pathways. researchgate.netmdpi.com This approach is invaluable for understanding how metabolic networks are regulated under different physiological or pathological conditions. d-nb.infocortecnet.com

Metabolic flux analysis using ¹³C-labeled substrates is a cornerstone for quantifying intracellular fluxes. nih.govnih.gov The labeling patterns of metabolites, such as protein-derived amino acids, can be determined, and this information is used to calculate the rates of metabolic reactions within a network. nih.govoup.com

A significant advantage of ¹³C NMR is its ability to provide quantitative information about the abundance of the ¹³C isotope at specific atomic positions within a molecule. mdpi.comresearchgate.net This is crucial for determining not just whether a metabolite is labeled, but the extent of labeling (isotopic enrichment) and the specific position of the label (positional isotopomers). For DL-Serine (3-¹³C), quantitative ¹³C NMR can precisely measure the percentage of serine molecules that are labeled at the C3 position. researchgate.net This quantitative data is essential for accurate metabolic flux calculations. mdpi.com The intensity of the NMR signal corresponding to a specific carbon atom is directly proportional to the number of nuclei contributing to that signal, allowing for the calculation of isotopic enrichment when compared to a known standard or to the signals from unlabeled carbons. mdpi.com

Example NMR Data for DL-Serine
Atom PositionChemical Shift (ppm) in D2O bmrb.io
C1 (Carboxyl)175.185
C2 (Alpha-carbon)59.069
C3 (Beta-carbon)62.882

To enhance the sensitivity and resolution of ¹³C NMR experiments, various advanced pulse sequences and acquisition strategies have been developed. ibs.fr Techniques like Insensitive Nuclei Enhanced by Polarization Transfer (INEPT) and Distortionless Enhancement by Polarization Transfer (DEPT) are used to increase the signal intensity of the low-abundance ¹³C nucleus by transferring magnetization from the more sensitive ¹H nucleus.

Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for assigning ¹³C signals and identifying metabolites in complex mixtures. rsc.org An HSQC experiment correlates the chemical shifts of directly bonded ¹H and ¹³C atoms, while an HMBC experiment reveals correlations between protons and carbons that are two or three bonds apart. rsc.org These techniques are instrumental in tracing the path of the ¹³C label from DL-Serine (3-¹³C) as it is incorporated into other molecules. researchgate.net

For a more comprehensive understanding of metabolic pathways, ¹³C labeling is often combined with labeling of other stable isotopes, such as deuterium (B1214612) (²H) and nitrogen-15 (B135050) (¹⁵N). nih.gov Multi-nuclear NMR experiments can then be performed to simultaneously track the fate of different atoms within a molecule. For example, using doubly labeled [¹³C, ¹⁵N]-serine allows researchers to follow both the carbon skeleton and the amino group, providing deeper insights into amino acid metabolism. buchem.com Deuterium labeling, in conjunction with ¹³C labeling, can be used to simplify complex ¹H NMR spectra and to probe specific enzymatic reactions. nih.gov The combination of these isotopic labeling strategies provides a multi-faceted view of metabolic processes that is not achievable with single-isotope labeling alone. nih.gov

Advanced Pulse Sequences and Acquisition Strategies for 13C-Labeled Metabolites

Mass Spectrometry (MS) Approaches for Isotopic Abundance and Isotopologue Analysis

Mass spectrometry (MS) is another cornerstone technique for stable isotope tracing studies, offering high sensitivity and the ability to analyze complex mixtures. buchem.com MS-based methods measure the mass-to-charge ratio of ions, allowing for the differentiation of isotopologues—molecules that differ only in their isotopic composition. nih.gov

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of volatile and thermally stable compounds. oup.comcreative-proteomics.com For non-volatile metabolites like amino acids, a chemical derivatization step is required to increase their volatility. d-nb.infowvu.edu Common derivatization reagents for amino acids include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which replace active hydrogens with trimethylsilyl (B98337) (TMS) groups. wvu.eduresearchgate.net Alkyl chloroformates are also used for derivatization. d-nb.infonih.gov

Once derivatized, the sample is injected into the gas chromatograph, where the components are separated based on their boiling points and interactions with the chromatographic column. The separated components then enter the mass spectrometer, where they are ionized and their mass-to-charge ratios are determined.

In the context of DL-Serine (3-¹³C) tracing, GC-MS can be used to quantify the incorporation of the ¹³C label into serine and its metabolic products. oup.commdpi.com By analyzing the mass spectra, researchers can determine the mass isotopomer distribution (MID) of a metabolite, which is the relative abundance of each of its isotopologues. nih.gov This information is critical for calculating metabolic fluxes. For instance, the analysis of the trimethylsilyl derivative of serine can provide positional information about the ¹³C label. mdpi.comresearchgate.net

Common Derivatization Reagents for GC-MS Analysis of Amino Acids
ReagentAbbreviationTarget Functional Groups
N,O-bis(trimethylsilyl)trifluoroacetamideBSTFA-OH, -COOH, -NH2, -SH wvu.edu
N-methyl-N-(trimethylsilyl)trifluoroacetamideMSTFA-OH, -COOH, -NH2, -SH researchgate.net
Ethyl ChloroformateECF-COOH, -NH2 nih.gov
Propyl ChloroformatePCF-COOH, -NH2 d-nb.info

Liquid Chromatography-Mass Spectrometry (LC-MS) for Isotopic Profile and Flux Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for analyzing the incorporation of DL-SERINE (3-13C) into metabolic pathways. chempep.comnih.gov By coupling the separation capabilities of liquid chromatography with the sensitive detection and mass analysis of mass spectrometry, LC-MS allows for the detailed characterization of the isotopic enrichment in various metabolites over time.

In a typical stable isotope-resolved metabolomics (SIRM) experiment using DL-SERINE (3-13C), biological samples are collected at different time points after the introduction of the tracer. embopress.org The extracted metabolites are then separated by LC and analyzed by a mass spectrometer. The mass spectrometer detects the mass-to-charge ratio (m/z) of the ions, allowing for the differentiation of unlabeled metabolites from their 13C-labeled counterparts. The incorporation of the 13C atom from DL-SERINE (3-13C) into downstream metabolites results in a mass shift, which is readily detectable by MS.

The analysis of the mass isotopologue distribution (MID) is a key aspect of these studies. mdpi.com The MID provides information on the relative abundance of all isotopic forms of a given metabolite. For instance, if serine is converted to glycine, the position of the 13C label will determine the mass of the resulting glycine. This detailed isotopic information is crucial for metabolic flux analysis (MFA), a computational method used to quantify the rates (fluxes) of metabolic pathways. embopress.orgpnas.org By tracking the dynamic changes in the MIDs of various metabolites, researchers can elucidate the contributions of serine to different metabolic routes. pnas.org

Table 1: Illustrative LC-MS Data for a Hypothetical Metabolite Derived from DL-SERINE (3-13C)

MetaboliteTime PointUnlabeled (M+0) IntensityLabeled (M+1) IntensityFractional Enrichment (%)
Glycine0 hr1,000,00011,0001.1
Glycine1 hr800,000200,00020.0
Glycine4 hr500,000500,00050.0
Glycine8 hr300,000700,00070.0

This table is illustrative and represents the type of data generated in an LC-MS-based isotopic tracing experiment. The fractional enrichment is calculated as (Labeled Intensity) / (Unlabeled Intensity + Labeled Intensity) * 100, after correction for natural 13C abundance.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Labeled Products

In an MS/MS experiment, a specific ion of interest (the precursor ion), for example, a 13C-labeled metabolite, is selected in the first mass analyzer. This precursor ion is then fragmented by collision with an inert gas. The resulting fragment ions (product ions) are then analyzed in a second mass analyzer. The fragmentation pattern is characteristic of the molecule's structure and the position of the isotopic label. oup.comresearchgate.net

For metabolites derived from DL-SERINE (3-13C), MS/MS can reveal how the 13C from the C3 position of serine has been incorporated into the carbon backbone of other molecules. This level of detail significantly enhances the resolution of metabolic flux analysis. frontiersin.org For instance, different pathways of one-carbon metabolism will result in the 13C from serine being transferred to different positions in purines or other downstream products. By analyzing the fragmentation patterns of these products, the activity of these specific pathways can be more accurately quantified. oup.com

Table 2: Hypothetical MS/MS Fragmentation Data for a Labeled Metabolite

Precursor Ion (m/z)Fragment Ion (m/z)Putative Identity of FragmentImplication for 13C Position
106.04 (Glycine+H, M+1)60.03[M+H-HCOOH]+Unlabeled fragment, 13C is in the carboxyl group
106.04 (Glycine+H, M+1)46.01[HCOOH+H]+Labeled fragment, 13C is in the carboxyl group

This table provides a simplified, hypothetical example of how MS/MS data can be used to deduce the position of a 13C label within a metabolite.

Isotope Ratio Mass Spectrometry (IRMS) for Bulk Isotope Analysis and Origin Determination

The most common configuration for amino acid analysis is Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS). ucdavis.edu In this setup, the amino acids in a sample are first derivatized to make them volatile. They are then separated by gas chromatography and combusted to CO2 and N2 gas. The resulting gases are then introduced into the IRMS, which measures the 13C/12C ratio with very high precision. ucdavis.eduub.edu Liquid chromatography can also be coupled with IRMS (LC-IRMS) for the analysis of non-volatile compounds. researchgate.net

Data Processing, Deconvolution, and Bioinformatic Tools for Isotopic Tracing Data Analysis

The large and complex datasets generated by mass spectrometry-based isotopic tracing experiments require specialized computational tools for processing and analysis. researchgate.netnih.gov The raw data from the mass spectrometer consists of a multitude of peaks representing different isotopologues of various metabolites. The goal of data processing is to extract meaningful biological information from this complex data.

A critical first step is the correction for natural isotope abundance . mdpi.com Naturally occurring stable isotopes (e.g., ~1.1% 13C) contribute to the mass isotopologue distribution of all metabolites. This natural abundance must be mathematically subtracted from the measured MIDs to accurately determine the enrichment that is solely due to the incorporation of the 13C-labeled tracer. mdpi.com

Deconvolution is another essential process, especially for complex spectra where the isotopic patterns of different compounds may overlap. cernobioscience.comreadthedocs.io Deconvolution algorithms help to separate these overlapping signals and assign the correct isotopic peaks to their respective metabolites.

A variety of bioinformatic tools have been developed to automate and streamline the analysis of stable isotope tracing data. These tools offer functionalities ranging from peak picking and integration to natural abundance correction, calculation of fractional enrichment, and visualization of metabolic fluxes.

Table 3: Examples of Bioinformatic Tools for Isotopic Tracing Data Analysis

ToolPrimary FunctionKey Features
X13CMS Untargeted analysis of 13C-labeling dataDetects and quantifies isotopologues in an untargeted manner. researchgate.net
geoRge Untargeted analysis of stable isotope labeling dataAn R-based tool that works with the output of XCMS for untargeted analysis. acs.org
MS-DIAL Universal program for untargeted metabolomicsSupports various instruments and includes isotope-labeled tracking. github.io
IsoCor Correction for natural isotope abundanceCorrects raw MS data for natural isotope abundances and tracer impurities. oup.com
PolyMID Correction for natural isotope abundanceCorrects for naturally occurring mass isotopologue abundances in stable-isotope tracing experiments. oup.com

The use of these advanced bioinformatic tools is indispensable for the accurate and efficient analysis of data from studies involving DL-SERINE (3-13C), enabling researchers to unravel the complexities of serine metabolism. oup.com

Applications of Dl Serine 3 13c in Metabolic Pathway Elucidation and Flux Analysis

Unraveling the Serine and Glycine (B1666218) Interconversion Pathways

DL-SERINE (3-13C) is instrumental in studying the dynamic interconversion between serine and glycine, a cornerstone of cellular metabolism. nih.govd-nb.info The primary enzyme responsible for this reversible reaction is serine hydroxymethyltransferase (SHMT), which exists in both cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms. nih.govoncotarget.com

When DL-SERINE (3-13C) is introduced into a biological system, the SHMT-catalyzed conversion to glycine transfers the ¹³C-labeled hydroxymethyl group (C3 of serine) to tetrahydrofolate (THF), producing 5,10-methylenetetrahydrofolate (5,10-CH₂-THF) and unlabeled glycine (at the C2 position). Conversely, in the reverse reaction, the synthesis of serine from glycine utilizes a one-carbon unit from 5,10-CH₂-THF. By tracing the ¹³C label, researchers can determine the direction and rate of this interconversion. For instance, studies have used ¹³C-labeled serine to measure the rate of serine-to-glycine conversion, revealing how this flux is altered under different cellular conditions or in response to genetic modifications. pnas.org The lack of significant ¹³C incorporation into glycine from a labeled serine pool can indicate that the forward reaction is dominant over the reverse glycine-to-serine synthesis in certain contexts. nih.gov

This analysis is crucial as the balance between serine and glycine is vital for numerous cellular processes, and its dysregulation is implicated in various diseases, including cancer. nih.govd-nb.info

Tracing One-Carbon Metabolism and Folate-Dependent Biosynthetic Routes

The catabolism of serine to glycine is a principal entry point for one-carbon units into the folate cycle. pnas.orgfrontiersin.org By using DL-SERINE (3-13C) as a tracer, the journey of the labeled carbon can be meticulously followed through this intricate network.

The C3 of serine is transferred to tetrahydrofolate (THF) to form ¹³C-labeled 5,10-methylenetetrahydrofolate (5,10-CH₂-THF). nhri.org.tw This molecule is a central hub in one-carbon metabolism, as its labeled one-carbon unit can be oxidized to 10-formyl-THF or reduced to 5-methyl-THF. These folate-bound one-carbon units are then donated to various biosynthetic pathways. nih.gov

Key research findings from tracing studies include:

Confirmation of Serine as a Major One-Carbon Source: Isotope tracing experiments have solidified the role of serine as a primary donor of one-carbon units for critical processes like nucleotide synthesis and methylation reactions. pnas.orgfrontiersin.org

Compartmentalization of Metabolism: By analyzing the labeling patterns in cytosolic and mitochondrial metabolites, researchers can infer the relative activities of SHMT1 and SHMT2, shedding light on the compartmentalized nature of one-carbon metabolism. nih.gov

Redox Homeostasis: The folate cycle is linked to the production of NADPH, a key cellular reductant. Tracing studies with labeled serine have helped to quantify the contribution of one-carbon metabolism to the cellular NADPH pool, which is vital for antioxidant defense. nih.gov

Contributions to Nucleotide Biosynthesis and Purine (B94841)/Pyrimidine (B1678525) Metabolism

The one-carbon units derived from the C3 of serine are indispensable for the de novo synthesis of nucleotides. d-nb.infonhri.org.twnih.gov DL-SERINE (3-13C) provides a direct means to visualize and quantify this contribution.

For purine synthesis (adenine and guanine), two one-carbon units from 10-formyl-THF are incorporated into the purine ring. Glycine, which can be derived from serine, provides its entire backbone. When using DL-SERINE (3-13C), the ¹³C label is expected to appear in the purine ring, providing direct evidence of the flux from serine into this pathway. pnas.orgnih.gov

For pyrimidine synthesis, the contribution is more specific. The one-carbon unit from 5,10-CH₂-THF is used to methylate deoxyuridine monophosphate (dUMP) to form deoxythymidine monophosphate (dTMP), a reaction catalyzed by thymidylate synthase. nih.gov Therefore, culturing cells with DL-SERINE (3-13C) and subsequently measuring ¹³C incorporation into the methyl group of thymidine (B127349) allows for a direct assessment of the flux from serine to pyrimidine synthesis. nih.gov Such experiments have been crucial in demonstrating the reliance of rapidly proliferating cells, particularly cancer cells, on serine-derived one-carbon units for DNA replication. nih.gov

Investigations into Lipid Metabolism, including Sphingolipid and Phospholipid Biosynthesis

Serine is a direct precursor for the synthesis of major lipid classes, including sphingolipids and phospholipids, which are critical for membrane structure and cell signaling. nhri.org.twnih.gov Using DL-SERINE (3-13C) allows for the tracing of the serine backbone into these lipid molecules.

The synthesis of all sphingolipids begins with the condensation of serine and palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT) in the endoplasmic reticulum. nih.govnih.gov This initial step directly incorporates the entire serine molecule into the sphingoid base backbone. Therefore, when DL-SERINE (3-13C) is used as a tracer, the ¹³C label is integrated into the C1 position of the resulting sphingoid base, such as sphinganine, and subsequently into all downstream sphingolipids, including ceramides (B1148491) and sphingomyelin. This enables researchers to measure the rate of de novo sphingolipid synthesis and investigate how this pathway is regulated under various physiological and pathological conditions, such as in peripheral neuropathy. escholarship.org

Similarly, serine is a precursor for the head group of the phospholipid phosphatidylserine (B164497) (PS). nhri.org.tw The subsequent decarboxylation of phosphatidylserine yields phosphatidylethanolamine (B1630911) (PE), which can be further methylated to produce phosphatidylcholine (PC). By tracing the fate of the ¹³C label from DL-SERINE (3-13C), the metabolic flux through these critical phospholipid synthesis pathways can be elucidated.

Analysis of Amino Acid Catabolism and Anabolism through Carbon Scrambling Patterns

DL-SERINE (3-13C) is a valuable tool for probing the interconnectedness of amino acid metabolism. The labeled carbon from serine can be "scrambled" or redistributed throughout the central carbon metabolism, appearing in a variety of other amino acids. Analyzing these labeling patterns provides a qualitative and quantitative map of metabolic pathway activity.

Serine can be catabolized to pyruvate (B1213749), for instance, by the enzyme serine dehydratase. diva-portal.org In this process, the ¹³C label from the 3-position of serine would be transferred to the methyl carbon (C3) of pyruvate. This ¹³C-labeled pyruvate can then enter the Tricarboxylic Acid (TCA) cycle. As the labeled carbon cycles through the TCA pathway, it is incorporated into various intermediates like α-ketoglutarate and oxaloacetate.

These TCA cycle intermediates are, in turn, precursors for the synthesis of other amino acids:

α-Ketoglutarate is the precursor for glutamate, proline, and arginine.

Oxaloacetate is the precursor for aspartate and asparagine.

By measuring the mass isotopomer distribution (the pattern of ¹³C labeling) in these amino acid pools using mass spectrometry, researchers can infer the activity of the TCA cycle and the anabolic fluxes leading to the synthesis of these amino acids from serine-derived carbons. d-nb.info This approach reveals the complex interplay and bidirectional flow of carbon between amino acid metabolism and central energy pathways.

Quantitative Metabolic Flux Analysis (MFA) Studies Utilizing DL-SERINE (3-13C)

Quantitative Metabolic Flux Analysis (MFA) is a powerful systems biology technique used to determine the rates (fluxes) of reactions within a metabolic network. sci-hub.senih.gov The use of stable isotope tracers like DL-SERINE (3-13C) is central to this methodology. vanderbilt.edunih.gov

In a typical ¹³C-MFA experiment, cells are cultured in a medium containing the labeled substrate, in this case, DL-SERINE (3-13C). researchgate.net After the system reaches an isotopic steady state, metabolites, particularly protein-bound amino acids, are harvested. The distribution of ¹³C within these metabolites (the Mass Isotopomer Distribution, or MID) is then precisely measured using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. sci-hub.senih.gov

The experimentally measured MIDs serve as critical constraints for a computational model of the cell's metabolic network. By fitting the model's predicted MIDs to the experimental data, the unknown intracellular flux values can be calculated. plos.org DL-SERINE (3-13C) is particularly useful in probing fluxes around the serine-glycine node, one-carbon metabolism, and pathways that utilize its carbon skeleton, providing quantitative insights that are unattainable through other methods. pnas.orgvanderbilt.edu

Development and Validation of Mathematical Models for 13C-MFA

The accuracy of ¹³C-MFA hinges on the development and validation of a comprehensive mathematical model of cellular metabolism. vanderbilt.edunih.gov This model consists of a network of biochemical reactions, including the atom transitions for each reaction, which map the fate of every carbon atom from substrates to products. sci-hub.se

The process involves several key steps:

Model Construction: A stoichiometric model of the relevant metabolic pathways is constructed based on genomic and biochemical information. This network defines all possible routes the ¹³C label from DL-SERINE (3-13C) can take. sci-hub.se

Simulation: The model is used to simulate the expected MID patterns in downstream metabolites for a given set of metabolic fluxes. researchgate.net

Parameter Fitting: Sophisticated algorithms are used to find the set of flux values that minimizes the difference between the experimentally measured MIDs (from DL-SERINE (3-13C) tracing) and the model-simulated MIDs. researchgate.netplos.org

The use of specific tracers like DL-SERINE (3-13C) is crucial for validating specific parts of the metabolic model and improving the precision of flux estimates for connected pathways. nih.gov Comparing experimental data with model predictions allows for the identification of inconsistencies, leading to model refinement and the discovery of novel metabolic activities. nih.govplos.org

Data Tables

Table 1: Expected ¹³C Labeling in Key Metabolites from DL-SERINE (3-13C) Tracer

This table outlines the primary metabolic products that incorporate the ¹³C label from the C3 position of serine and the key enzymes involved in the process. The detection of a +1 mass shift (M+1) in these molecules via mass spectrometry confirms the metabolic flux from serine.

MetaboliteKey Enzyme(s)Labeled Position/MoietyMetabolic Pathway
5,10-CH₂-THF Serine Hydroxymethyltransferase (SHMT)Methylene bridgeOne-Carbon Metabolism
Thymidine (dTMP) Thymidylate SynthaseMethyl groupPyrimidine Synthesis
Purines (AMP, GMP) GAR Transformylase, AICAR TransformylaseC2 and C8 of purine ringPurine Synthesis
Pyruvate Serine DehydrataseC3 (Methyl group)Amino Acid Catabolism
Sphinganine Serine Palmitoyltransferase (SPT)C1Sphingolipid Synthesis
Phosphatidylserine PS Synthase 1/2C1 of serine head groupPhospholipid Synthesis

Experimental Design Considerations for Optimized 13C-Labeling Experiments

The success of metabolic flux analysis (MFA) using DL-Serine (3-13C) is critically dependent on a well-designed experimental setup. Several factors must be carefully considered to ensure the acquisition of high-quality data that allows for precise and accurate flux estimation. capes.gov.br

Key considerations include:

Tracer Selection and Concentration: While this article focuses on DL-Serine (3-13C), it is important to note that the choice of isotopic tracer is a critical decision in any 13C-MFA study. d-nb.info Often, parallel labeling experiments using different tracers, such as 13C-glucose or 13C-glutamine, are employed to resolve fluxes in different parts of the metabolic network more effectively. d-nb.infonsf.gov The concentration of the tracer must be optimized to ensure sufficient labeling of downstream metabolites without causing metabolic perturbations.

Isotopic Steady State: A fundamental assumption in many 13C-MFA models is that the system has reached an isotopic steady state, meaning the isotopic labeling of intracellular metabolites is constant over time. d-nb.info It is crucial to experimentally validate this assumption by collecting samples at multiple time points to confirm that the labeling patterns have stabilized. d-nb.info The time required to reach this state depends on metabolite turnover rates and pool sizes. d-nb.info

Metabolic Model Scope: The complexity of the metabolic model used for flux calculations is a significant consideration. d-nb.info The model must be comprehensive enough to include all relevant biochemical reactions and pathways but not so complex as to be unidentifiable with the available labeling data. The choice of model complexity often depends on the specific biological question, the isotopic tracer used, and the extent of labeling data collected. d-nb.info

Analytical Methods: The choice of analytical technique, typically gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), for measuring isotopic labeling patterns is crucial. utah.edu Each technique has its advantages and limitations in terms of sensitivity, resolution, and the types of metabolites that can be analyzed. Advanced techniques like tandem mass spectrometry can provide more detailed labeling information, further improving flux resolution. nih.gov

Data Acquisition and Quality: Ensuring high-quality and comprehensive data collection is paramount. This includes accurate measurements of external fluxes (e.g., nutrient uptake and product secretion rates) and precise determination of the mass isotopomer distributions (MIDs) of key metabolites. d-nb.infooup.com Each measurement should be accompanied by its standard deviation to properly weight the data during flux estimation. oup.com

Table 1: Key Experimental Design Considerations for 13C-Labeling Experiments

ConsiderationDescriptionImportance
Tracer StrategySelection of the 13C-labeled substrate (e.g., DL-Serine (3-13C)) and whether to use single or parallel labeling experiments. d-nb.infoisotope.comDifferent tracers provide complementary information, enhancing the resolution of various pathways. d-nb.info
Isotopic Steady StateEnsuring that the isotopic enrichment of intracellular metabolites is constant at the time of sampling. d-nb.infoA core assumption for many MFA computational models; failure to achieve this can lead to inaccurate flux calculations. d-nb.info
Metabolic Network ModelDefining the scope and structure of the biochemical reaction network used for data fitting. d-nb.infoThe model's accuracy and completeness directly impact the reliability of the estimated fluxes. d-nb.info
Analytical PlatformChoice of instrumentation (e.g., GC-MS, LC-MS/MS) for measuring mass isotopomer distributions. utah.edunih.govDetermines the precision, sensitivity, and comprehensiveness of the labeling data that can be obtained. nih.gov
Quantification of External RatesAccurate measurement of nutrient uptake and byproduct secretion rates. d-nb.infoThese rates serve as essential constraints for the metabolic model, improving the accuracy of flux estimations. d-nb.info

Advanced Computational Algorithms for Flux Estimation and Statistical Assessment

Once the experimental data from 13C-labeling experiments with DL-Serine (3-13C) are collected, sophisticated computational algorithms are required to estimate the intracellular metabolic fluxes and assess the statistical significance of the results. mdpi.com These algorithms fit the measured labeling data and external rates to a metabolic model to calculate the flux distribution that best explains the observed data. utah.edu

The process generally involves:

Flux Estimation: This is the core of 13C-MFA, where software tools use iterative algorithms to find the set of fluxes that minimizes the difference between the experimentally measured and the model-predicted labeling patterns and external rates. oup.com There are two main approaches for this:

Optimization Approach: This method involves solving a non-linear optimization problem to find the best fit for the flux values. helsinki.fi

Direct Approach: This approach uses linear algebra to derive constraints on fluxes from the labeling data, avoiding some of the complexities of non-linear optimization. helsinki.fi

Statistical Assessment: After a flux map is generated, a statistical analysis is performed to evaluate the goodness-of-fit and determine the confidence intervals for the estimated fluxes. d-nb.infomdpi.com This step is crucial for assessing the reliability of the results and identifying potential inconsistencies between the model and the data. mdpi.com Statistical tests like the chi-squared test are used to check if the model adequately describes the experimental data. mdpi.comresearchgate.net

A variety of software packages have been developed to facilitate these complex calculations, making 13C-MFA more accessible to researchers. mdpi.com

Table 2: Examples of Software for 13C-Metabolic Flux Analysis

SoftwareKey FeaturesPrimary Application
INCASupports isotopically non-stationary MFA, compartmentalized models, and extensive statistical analysis. nsf.govvueinnovations.comMetabolic flux analysis and isotopomer network modeling. vueinnovations.com
METRANBased on the Elementary Metabolite Units (EMU) framework, designed for tracer experiment design and statistical analysis. mit.edu13C-metabolic flux analysis and experimental design. mit.edu
OpenFluxAn open-source software for modeling and simulation of 13C-based metabolic flux analysis. Flux analysis for various organisms. mdpi.com
FiatFluxA user-friendly tool pre-configured for common substrates and model organisms, supporting flux ratio analysis from MS data. nih.govQuantitative analysis of central carbon metabolism. nih.gov
13CFLUX2A high-performance software for large-scale metabolic networks, supporting stationary and non-stationary experiments. mdpi.comLarge-scale metabolic flux analysis. mdpi.com

Recent advancements also include the development of machine-learning-based frameworks for 13C fluxomics, which aim to reduce computation time and improve the stability of solutions. acs.org

Integration with Stable Isotope Resolved Metabolomics (SIRM) for Comprehensive Pathway Mapping

The integration of DL-Serine (3-13C) labeling with Stable Isotope Resolved Metabolomics (SIRM) provides a powerful approach for achieving a comprehensive and dynamic view of metabolic pathways. nih.gov SIRM utilizes stable isotopes in conjunction with analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to trace the metabolic fate of labeled precursors. nih.govresearchgate.net

By introducing DL-Serine (3-13C) into a biological system, SIRM allows researchers to:

Trace Atomic Transitions: Track the 13C label from serine as it is incorporated into a wide array of downstream metabolites. This provides direct evidence for the activity of specific metabolic pathways. mdpi.com For example, the appearance of the 13C label in glycine, purines, and lipids would confirm the flux of serine into one-carbon metabolism, nucleotide biosynthesis, and lipid synthesis, respectively. frontiersin.orgeurisotop.com

Elucidate Network Connectivity: Map the complex interconnections between different metabolic pathways. By observing the distribution of the 13C label across the metabolome, researchers can uncover previously unknown metabolic routes and regulatory links. mdpi.com

Quantify Pathway Contributions: While not a full flux analysis, SIRM can provide quantitative information on the relative contribution of serine to the production of various metabolites. nih.gov By measuring the fractional labeling of products, one can estimate the proportion of that product derived from serine compared to other sources. nih.gov

The combination of DL-Serine (3-13C) and SIRM is particularly valuable in studying complex biological systems, such as cancer metabolism, where metabolic pathways are often reprogrammed. nih.govfrontiersin.org For instance, many cancer cells exhibit increased reliance on de novo serine synthesis, and SIRM can be used to trace the utilization of this newly synthesized serine for proliferation and survival. nih.gov

The workflow for a SIRM experiment involving DL-Serine (3-13C) typically involves administering the labeled compound, extracting metabolites at specific time points, and then analyzing the isotopic enrichment of these metabolites using MS or NMR. nih.govfrontiersin.org The resulting data on isotopologue distributions provide a detailed snapshot of the active metabolic network. nih.gov

Dl Serine 3 13c in Biosynthetic Precursor Studies

Probing Macromolecular Synthesis via Serine Incorporation

The incorporation of labeled precursors into larger biomolecules is a fundamental technique for studying their synthesis and turnover. DL-Serine (3-13C) serves as a powerful probe in this context, as serine is a fundamental building block for both proteins and phospholipids. solubilityofthings.com

The continuous synthesis and degradation of proteins, a process known as protein turnover, is vital for cellular health, and its dysregulation is a hallmark of aging and disease. nih.gov Stable isotope labeling, combined with mass spectrometry, enables the direct measurement of the turnover rates of individual proteins. eurisotop.comnih.gov

By introducing DL-Serine (3-13C) into a biological system, researchers can track the rate at which the labeled serine is incorporated into the cellular proteome. The enrichment of ¹³C in protein-bound serine residues over time provides a direct measure of the fractional synthesis rate of specific proteins. lshtm.ac.ukcambridge.org This method allows for a dynamic view of the proteome, revealing how the turnover of different proteins or the proteome as a whole responds to various physiological states, genetic modifications, or external stimuli. Early studies using isotope tracers were pivotal in establishing the dynamic nature of tissue proteins, showing extensive incorporation of labeled amino acids even in the absence of net tissue growth. lshtm.ac.uk

Table 1: Illustrative Data on Protein Turnover Rates Measured by Isotope Labeling

Protein/TissueConditionFractional Synthesis Rate (%/day)Research Focus
Liver ProteinsHealthy Control25.5Measuring baseline metabolic activity in the liver.
Muscle ProteinsPost-exercise15.8Understanding muscle repair and hypertrophy.
CollagenAging Model1.2Investigating the slow turnover of structural proteins.
Ribosomal ProteinsCaloric Restriction11.0Studying the effect of diet on ribosome synthesis (ribophagy). nih.gov

Note: This table contains representative data to illustrate the application. Actual values vary significantly based on the specific study, organism, and experimental conditions.

Serine is a crucial precursor for the synthesis of several major classes of phospholipids, which are essential components of all cell membranes. solubilityofthings.comresearchgate.net The primary pathway involves the synthesis of phosphatidylserine (B164497) (PtdSer) from serine and a lipid backbone. PtdSer can then be decarboxylated to form phosphatidylethanolamine (B1630911) (PtdEtn), which can be further methylated to produce phosphatidylcholine (PtdCho). nih.gov

Using DL-Serine (3-13C) allows for precise tracking of these conversions. When cells are supplied with labeled serine, the ¹³C atom can be detected sequentially in PtdSer, PtdEtn, and PtdCho. This enables researchers to quantify the flux through these pathways and to investigate how phospholipid metabolism is regulated. For instance, studies in Plasmodium-infected erythrocytes showed that serine is efficiently incorporated into PtdSer, PtdEtn, and PtdCho. nih.gov Such tracer experiments can also reveal compartmentalization, for example, by showing that different pools of a phospholipid precursor are used for distinct downstream reactions. nih.gov

Protein Serine Residue Synthesis and Turnover Studies

Elucidation of Novel Metabolic Products and Secondary Metabolite Biosynthesis Pathways

Beyond its role in primary metabolism, serine is a building block for a diverse range of secondary metabolites, particularly in microorganisms. Isotope-labeled precursors like DL-Serine (3-13C) are instrumental in deciphering the biosynthetic origins of these often complex molecules.

In a notable study on the biosynthesis of the azoxyalkene compound KA57-A by Streptomyces rochei, feeding experiments with various isotope-labeled precursors, including labeled serine, were conducted. nii.ac.jp Analysis of the resulting KA57-A revealed that the C2, C3, and C4 atoms of its 3-amino-butan-1,2-diol moiety were derived directly from serine. nii.ac.jp Specifically, using a deuterated serine isotopologue ([2,3,3-²H₃]serine) indicated that a dehydration reaction occurred between the C3 and C4 positions during the biosynthesis. nii.ac.jp While this study used a deuterium (B1214612) label, the principle is identical for a ¹³C label at the C3 position. By tracing the fate of the labeled carbon, researchers can reconstruct the biosynthetic pathway step-by-step and identify the enzymatic reactions involved.

Tracking Carbon Flow from Serine into Complex Biomolecules

Serine metabolism is a central hub that connects glycolysis with major biosynthetic pathways. nhri.org.tw The 3-carbon of serine is particularly significant as it is the primary source of one-carbon units for folate-mediated one-carbon metabolism. nih.govescholarship.org These one-carbon units are essential for the de novo synthesis of purines (forming the C2 and C8 atoms of the purine (B94841) ring) and thymidylate (a pyrimidine), which are the building blocks of DNA and RNA. wikipedia.orgescholarship.org

Metabolic flux analysis (MFA) using DL-Serine (3-13C) allows for the quantification of carbon flow from serine into these critical downstream pathways. researchgate.netcreative-proteomics.com When cells are cultured with DL-Serine (3-13C), the ¹³C label is transferred to tetrahydrofolate (THF) to form 5,10-methylene-THF. This labeled one-carbon unit can then be traced into newly synthesized nucleotides. For example, the appearance of a single ¹³C atom (M+1) in thymidylate or purines directly reflects the contribution of serine's 3-carbon to nucleotide biosynthesis. escholarship.org

Recent advanced studies have even used tracers to show that carbon from serine can be released as CO₂ and then re-incorporated (fixed) into other metabolites, a process known as CO₂ recycling. biorxiv.org For example, in vivo tracing experiments showed that ¹³CO₂ released from other labeled substrates could be incorporated into serine, producing serine M+1. biorxiv.org This highlights the intricate and interconnected nature of in vivo metabolism, which can be unraveled by tracking specific atoms like the 3-carbon of serine.

Table 2: Tracking the 3-¹³C Label from Serine into Downstream Metabolites

PrecursorLabeled PositionKey IntermediateDownstream MetaboliteLabeled Position(s)Metabolic Pathway
DL-Serine (3-¹³C)C3¹³C-Methylene-THFPurines (Adenine, Guanine)C2 and/or C8 of purine ringOne-Carbon Metabolism / Purine Synthesis escholarship.org
DL-Serine (3-¹³C)C3¹³C-Methylene-THFThymidylate (dTMP)Methyl groupOne-Carbon Metabolism / Pyrimidine (B1678525) Synthesis escholarship.org
DL-Serine (3-¹³C)C3¹³C-GlycineGlycine (B1666218)C2Serine-Glycine Interconversion lshtm.ac.uk
DL-Serine (3-¹³C)C3PhosphatidylserinePhosphatidylethanolamineEthanolamine moietyPhospholipid Synthesis nih.gov

This table summarizes the primary fates of the 3-carbon of serine as traced by DL-Serine (3-¹³C).

Mechanistic Enzymology and Reaction Pathway Probing with Dl Serine 3 13c

Elucidation of Stereochemical Transformations in Serine-Dependent Enzymes

The 13C label in DL-SERINE (3-13C) is instrumental in tracking the stereochemical course of reactions catalyzed by serine-dependent enzymes. By using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, scientists can distinguish between the labeled substrate and its products, and determine the precise stereochemical outcome of the enzymatic transformation.

Furthermore, studies on enzymes like serine hydroxymethyltransferase (SHMT), which transfers the C3 carbon of serine, have utilized 13C-labeled serine to understand the flow of one-carbon units. rsc.orgnih.gov Research on the maturation of [FeFe] hydrogenase H-cluster revealed that the C3 carbon of serine is the source for the bridging aminodithiolate (adt) ligand, a critical component of the enzyme's active site. rsc.org This was determined by feeding the in vitro maturation system with 3-13C-Serine and observing the incorporation of the 13C label into the H-cluster using advanced electron paramagnetic resonance (EPR) spectroscopy. rsc.org

Table 1: Stereochemical Insights from DL-SERINE (3-13C) Studies

Enzyme Reaction Studied Key Finding Analytical Technique
Human Serine Racemase (hSR) Racemization and β-elimination H/D exchange is ~13-fold faster than racemization, indicating rapid reprotonation on the si-face. nih.gov 13C/2H-Isotopic Crosstalk NMR
[FeFe] Hydrogenase Maturation H-cluster assembly Both carbons of the aminodithiolate (adt) bridge are sourced from the C3 carbon of serine. rsc.org 13C Mims ENDOR Spectroscopy
Serine Hydroxymethyltransferase (SHMT) One-carbon metabolism Allows for tracing the flux of the C3 carbon into the one-carbon pool via formation of 5,10-methylene-tetrahydrofolate. rsc.orgnih.gov 13C NMR

Identification of Rate-Limiting Steps and Kinetic Isotope Effects in Enzymatic Reactions

The mass difference between 13C and the more common 12C can lead to a kinetic isotope effect (KIE), where the reaction rate is slightly altered when the heavier isotope is present at a position undergoing bond cleavage or formation. doi.org Measuring the KIE using DL-SERINE (3-13C) can help identify the rate-limiting step of an enzymatic reaction.

For example, studies on serine hydroxymethyltransferase (SHMT) investigated the carbon isotope effect on the cleavage of the Cα-Cβ bond of serine. frontiersin.org By measuring the natural carbon isotope ratios of the remaining serine after partial turnover, a KIE on the C3 position was calculated. The study found a secondary isotope effect, with a KIE value of 0.994 ± 0.006, indicating that the SHMT reaction itself does not significantly contribute to the 13C depletion often observed in methyl groups in natural products. frontiersin.org

In another example, the activity of serine palmitoyltransferase (SPT), the first enzyme in sphingolipid biosynthesis, was studied using various isotopically labeled serines. nih.gov While the bacterial form of the enzyme (SpSPT) showed a significant KIE with [2,3,3-D]l-serine, no significant effect was observed for [2-13C]l-serine, as the C2 position is not directly involved in the rate-limiting catalytic step according to the proposed mechanism. nih.gov This highlights how position-specific labeling is crucial for interpreting KIE data. Although this study did not use 3-13C serine, it illustrates the principle of using KIEs to probe reaction mechanisms.

Table 2: Kinetic Isotope Effects (KIEs) in Serine-Dependent Enzymes

Enzyme Labeled Substrate KIE (¹³(Vmax/Km)) Interpretation
Serine Hydroxymethyltransferase (SHMT) Serine (natural abundance) 0.994 ± 0.006 (on C3 position) A small, secondary KIE suggests the C-C bond cleavage is not the primary rate-limiting step under these conditions. frontiersin.org

Studies on Substrate-Enzyme Interactions and Active Site Mechanisms

DL-SERINE (3-13C) is a valuable tool for probing the interactions between serine and the active site of an enzyme. 13C NMR spectroscopy is particularly sensitive to the chemical environment around the labeled carbon atom. When DL-SERINE (3-13C) binds to an enzyme, changes in the 13C NMR signal (such as chemical shift) can provide information about the conformation of the bound substrate and its proximity to specific amino acid residues in the active site. nih.govrsc.org

This approach has been used to study the mechanism of pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes, which are a large family of enzymes that catalyze a wide variety of reactions involving amino acids. nih.govnih.gov The reaction mechanism of human serine racemase, for instance, involves the formation of a quinonoid intermediate. nih.gov The use of labeled substrates like DL-SERINE (3-13C) in conjunction with spectroscopic methods can help characterize such transient intermediates and understand how the active site residues, such as Lys56 and Ser84, facilitate the catalysis. nih.govnih.gov

In studies of serine proteases, which cleave peptide bonds, understanding the precise positioning of the substrate in the active site is key. biorxiv.org While not directly using 3-13C serine, these studies highlight the importance of substrate-enzyme interactions. The catalytic triad (B1167595) (Asp-His-Ser) and the oxyanion hole are crucial features of the active site that stabilize the transition state. Isotope labeling, in principle, could be used to probe the electronic environment around the substrate as it interacts with these key features.

Furthermore, 13C NMR studies on Arabidopsis have used labeled serine to trace metabolic flux and demonstrate the functional coupling of different enzymatic pathways in vivo, such as the interaction between serine hydroxymethyltransferase (SHMT) and the glycine (B1666218) decarboxylase complex (GDC). nih.gov This demonstrates how DL-SERINE (3-13C) can be used not just to study individual enzymes, but also to understand how they function within a larger metabolic network.

Theoretical and Computational Modeling in Conjunction with Dl Serine 3 13c Data

Development of Metabolic Network Models Incorporating Isotopic Tracing Data

Metabolic network models are mathematical representations of the interconnected biochemical reactions within a cell. frontiersin.org The integration of isotopic tracing data, such as that obtained from experiments using DL-Serine (3-13C), is crucial for validating and refining these models. embopress.org The process involves feeding cells a 13C-labeled substrate and then measuring the distribution of the 13C label in various intracellular metabolites. embopress.org This information provides direct evidence of pathway activity and the flow of carbon atoms through the network. embopress.org

The development of these models typically follows a structured workflow:

Network Reconstruction: The first step involves compiling a comprehensive list of all known metabolic reactions in the organism of study, often sourced from databases like KEGG and BioCyc. oup.com

Isotopic Labeling Experiment: Cells are cultured in the presence of a labeled substrate, such as DL-Serine (3-13C). The choice of tracer is critical and depends on the specific metabolic pathways being investigated. rsc.org

Mass Spectrometry or NMR Analysis: The distribution of the 13C label in metabolites is measured using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. researchgate.netrsc.org These methods can determine the mass isotopomer distribution (the relative abundance of molecules with different numbers of 13C atoms) and, in some cases, the positional isotopomers (the specific location of the 13C atoms within a molecule). nih.gov

Flux Estimation: The measured isotopic labeling patterns are then used to estimate the intracellular metabolic fluxes by fitting the data to the metabolic network model. embopress.org This is often achieved by minimizing the difference between the experimentally measured and computationally simulated labeling patterns. embopress.org

For instance, studies have utilized 13C-labeled serine to trace one-carbon metabolism, a critical pathway for the synthesis of nucleotides and other essential biomolecules. vanderbilt.eduescholarship.org The labeling patterns in downstream metabolites like glycine (B1666218) and purines reveal the relative contributions of different pathways to their synthesis. escholarship.org

TracerMetabolic Pathway InvestigatedKey Downstream Metabolites AnalyzedAnalytical Technique
DL-Serine (3-13C)One-Carbon MetabolismGlycine, Purines, Thymidine (B127349)LC-MS, NMR
[U-13C6]GlucoseCentral Carbon MetabolismLactate (B86563), TCA Cycle Intermediates, Amino AcidsGC-MS, LC-MS
[U-13C5]GlutamineTCA Cycle and AnaplerosisGlutamate, Aspartate, CitrateLC-MS

Flux Balance Analysis (FBA) and Constrained-Based Modeling for System-Level Understanding

Flux Balance Analysis (FBA) is a widely used computational method for predicting metabolic flux distributions at a genome-scale. plos.orgsci-hub.se It relies on the principle of mass balance at steady state, where the production and consumption of each metabolite are equal. frontiersin.org FBA models are typically underdetermined, meaning there are more reactions than metabolites, leading to a solution space of possible flux distributions. sci-hub.se To find a unique solution, an objective function, such as the maximization of biomass production, is often employed. plos.org

While powerful, FBA alone does not account for all cellular constraints. Integrating isotopic tracing data from experiments with DL-Serine (3-13C) can significantly improve the accuracy of FBA predictions. plos.org This is often referred to as 13C-Metabolic Flux Analysis (13C-MFA). sci-hub.se The labeling data provides additional constraints on the model, narrowing the solution space and leading to a more accurate representation of the in vivo metabolic state. sci-hub.se

Key aspects of FBA and its integration with isotopic data include:

Stoichiometric Matrix: The core of an FBA model is the stoichiometric matrix (S), which mathematically represents the network of metabolic reactions. frontiersin.org

Constraints: The solution space is constrained by factors such as substrate uptake rates, reaction thermodynamics, and, crucially, the isotopic labeling data. frontiersin.orgnih.gov

Objective Function: A biologically relevant objective, such as maximizing growth or ATP production, is defined to guide the optimization. plos.orgplos.org

Flux Distribution: The output of the analysis is a predicted flux for every reaction in the network. embopress.org

Recent advancements have focused on developing more sophisticated constraint-based models that incorporate not only stoichiometry and isotopic data but also enzymatic and thermodynamic constraints, further enhancing their predictive power. nih.gov For example, by considering the enzyme costs associated with each reaction, these models can provide a more realistic picture of metabolic trade-offs. nih.gov

Modeling ApproachKey InputsPrimary OutputAdvantages
Flux Balance Analysis (FBA)Stoichiometric network, objective function, uptake/secretion ratesPredicted metabolic flux distributionScalable to genome-wide networks, computationally efficient
13C-Metabolic Flux Analysis (13C-MFA)Stoichiometric network, isotopic labeling data, uptake/secretion ratesExperimentally validated metabolic flux distributionProvides a more accurate representation of in vivo fluxes
Enzyme-constrained FBAStoichiometric network, enzyme kinetic parameters, protein abundance dataFlux distribution considering enzymatic capacityCaptures the trade-offs between metabolic efficiency and enzyme investment

Kinetic Modeling of Serine Metabolic Networks and Sensitivity Analysis

While FBA provides a steady-state view of metabolism, kinetic models offer a dynamic perspective by describing how metabolite concentrations and reaction rates change over time. researchgate.net These models are based on ordinary differential equations (ODEs) that incorporate enzyme kinetics, providing a more detailed understanding of metabolic regulation. researchgate.net

The development of accurate kinetic models is challenging due to the large number of kinetic parameters that need to be determined. researchgate.net Isotopic tracing data from experiments with DL-Serine (3-13C) is invaluable for parameterizing and validating these models. nih.gov By tracking the dynamic changes in labeling patterns, researchers can infer the in vivo activities of enzymes in the serine metabolic network. nih.gov

Key features of kinetic modeling of serine metabolism include:

Dynamic Simulation: Kinetic models can simulate the time-course of metabolite concentrations and fluxes in response to perturbations. researchgate.net

Parameter Estimation: Isotopic labeling data is used to estimate the unknown kinetic parameters of the model. researchgate.net

Regulatory Mechanisms: These models can incorporate allosteric regulation and other control mechanisms that govern enzyme activity. researchgate.net

Bottleneck Identification: Sensitivity analysis helps to identify the reactions that have the most significant control over the flux through the serine metabolic pathway. researchgate.net

Integration of Isotopic Data into Systems Biology and Multi-Omics Approaches

A comprehensive understanding of cellular metabolism requires the integration of data from multiple "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. mdpi.com Isotopic tracing data from DL-Serine (3-13C) experiments provides a functional layer to this multi-omics data, connecting changes at the gene and protein level to alterations in metabolic fluxes. mdpi.com

The integration of these diverse datasets is a key challenge in systems biology. researchgate.net Computational frameworks are being developed to combine multi-omics data with metabolic models to build more comprehensive and predictive models of cellular function. frontiersin.orgresearchgate.net For example, transcriptomic data can be used to constrain the maximum flux through reactions based on the expression levels of the corresponding enzymes. biorxiv.org

The integration of DL-Serine (3-13C) data into a multi-omics framework allows researchers to:

Link Genotype to Phenotype: Connect genetic variations to changes in metabolic function. frontiersin.org

Uncover Regulatory Networks: Identify how gene expression and protein levels control metabolic fluxes.

Identify Disease Biomarkers: Discover metabolic signatures associated with disease states. mdpi.com

Develop Targeted Therapies: Identify metabolic vulnerabilities that can be exploited for therapeutic purposes.

For instance, by combining 13C-MFA with transcriptomics, researchers have been able to identify key enzymes in serine and glycine metabolism that are upregulated in cancer cells, providing a rationale for targeting these pathways for cancer therapy. researchgate.net

Omics Data TypeInformation ProvidedIntegration with Isotopic Data
GenomicsDNA sequence, genetic variationsIdentifies the genetic basis for metabolic differences observed through isotopic tracing.
TranscriptomicsGene expression levels (mRNA)Constrains metabolic models by linking gene expression to maximum reaction fluxes.
ProteomicsProtein abundance and modificationsProvides direct information on enzyme levels, which can be incorporated into kinetic models.
MetabolomicsMetabolite concentrationsProvides the endpoint measurements that are complemented by the flux information from isotopic tracing.

Comparative Research and Methodological Validation of Dl Serine 3 13c Applications

Comparative Analysis of DL-SERINE (3-13C) with Other Isotopic Probes (e.g., U-13C Serine, 15N Serine)

The selection of an isotopic tracer is a critical aspect of experimental design in metabolic research, as it directly influences the precision and scope of the data obtained. DL-Serine (3-¹³C) offers specific advantages and provides complementary information when compared to other commonly used serine isotopologues, such as uniformly labeled ¹³C serine (U-¹³C Serine) and ¹⁵N serine.

DL-Serine (3-¹³C) introduces a single ¹³C label at the third carbon position of the serine molecule. This positional labeling is particularly advantageous for tracing the flow of the serine backbone into specific metabolic pathways. For instance, in the synthesis of the aminothiol-dithiol (adt) ligand of the [FeFe] hydrogenase H-cluster, experiments using [3-¹³C-Ser]-HydA1 have indicated that the C3 carbon of serine is a likely source for both carbons in the adt ligand. rsc.org This level of detail would be obscured with a uniformly labeled tracer.

¹⁵N Serine is used to trace the path of the nitrogen atom from serine. This is crucial for studying amino acid metabolism, nucleotide biosynthesis, and other pathways where nitrogen transfer is a key step. researchgate.net For example, tracing ¹⁵N from serine can illuminate its role in the synthesis of other amino acids like glycine (B1666218) and cysteine, as well as its contribution to the nitrogenous bases of DNA and RNA.

The choice between these isotopic probes is dictated by the specific research question. For elucidating the precise origin of carbon atoms in a biosynthetic pathway, position-specific tracers like DL-Serine (3-¹³C) are invaluable. For a broader understanding of carbon flow, U-¹³C Serine is often preferred. To investigate nitrogen metabolism, ¹⁵N Serine is the tracer of choice. In many instances, a combination of these tracers can provide a more complete picture of serine metabolism.

Table 1: Comparative Features of Serine Isotopic Probes

Isotopic ProbeLabeled Atom(s)Primary ApplicationAdvantagesLimitations
DL-SERINE (3-13C)Carbon-3Tracing the fate of the serine C3 carbon.Provides high resolution for specific pathways. rsc.orgDoes not track the entire carbon backbone or nitrogen.
U-13C SerineAll Carbons (C1, C2, C3)General tracing of the serine carbon skeleton.Offers a holistic view of carbon contribution.Can obscure the specific roles of individual carbons.
15N SerineNitrogenTracing nitrogen metabolism from serine.Essential for studying nitrogen transfer reactions. researchgate.netProvides no information on carbon metabolism.

Validation of Isotopic Tracer Methodologies Across Diverse Biological Systems (e.g., microorganisms, mammalian cells)

The utility of DL-Serine (3-¹³C) and other isotopic tracers is not confined to a single biological model. The principles of metabolic tracing are broadly applicable across a wide range of organisms, from simple microorganisms to complex mammalian cell cultures. However, the validation of these methodologies in each system is crucial to ensure the accuracy and relevance of the findings.

In microorganisms , such as Escherichia coli, isotopic tracers are instrumental in metabolic engineering and understanding fundamental biochemical pathways. For example, studies have used labeled amino acids to investigate their incorporation into proteins and the effects of analogues on bacterial growth and protein synthesis. The relatively simple and well-defined metabolic networks of many microorganisms make them ideal systems for validating new tracer approaches and analytical techniques.

In mammalian cells , the application of isotopic tracers, including labeled serine, has been pivotal in advancing our understanding of complex metabolic processes, particularly in the context of diseases like cancer. nih.govmit.edu Cancer cells often exhibit reprogrammed metabolism, and tracers can reveal how nutrients are re-routed to support rapid proliferation. mit.edu For instance, ¹³C-labeled glucose and glutamine are commonly used to probe central carbon metabolism in cancer cell lines. nih.gov The validation of these methods in mammalian systems requires careful consideration of factors like cellular compartmentalization and the presence of multiple nutrient sources. nih.gov

The validation process often involves demonstrating that the introduction of the isotopic label does not significantly alter the biological processes being studied. This includes verifying that the labeled compound is taken up and metabolized in a manner consistent with its unlabeled counterpart. Furthermore, the analytical methods used to detect and quantify the labeled metabolites, such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, must be rigorously validated for accuracy and precision. mdpi.comnih.gov

Table 2: Research Findings from Isotopic Tracer Studies in Diverse Biological Systems

Biological SystemIsotopic Tracer UsedKey Research FindingAnalytical Method
Escherichia coliO-methyl-dl-threonine, O-methyl-dl-serineAnalogues interfered with threonine and methionine biosynthesis, inhibiting growth. Growth curve analysis, protein synthesis assays.
Maize (Zea mays) root tips[2-13C]glycineDemonstrated the in vivo metabolism of glycine to serine via serine hydroxymethyltransferase (SHMT). oup.comNuclear Magnetic Resonance (NMR) Spectroscopy. oup.com
Human Cancer Cell Lines[U-13C6]glucoseRevealed increased flux through the pentose (B10789219) phosphate (B84403) pathway and altered TCA cycle activity in tumorigenic cells. mit.eduMass Spectrometry (MS). nih.gov
Human Cell Line AGE1.HN[U-13C5] glutamineShowed reflux from the TCA cycle back to lactate (B86563) and alanine. uni-saarland.deGas Chromatography-Mass Spectrometry (GC-MS). uni-saarland.de

Advancements in Experimental Reproducibility and Data Quality in Isotopic Labeling Studies

The reliability of isotopic labeling studies hinges on high levels of experimental reproducibility and data quality. Several factors contribute to achieving these standards, from careful experimental design to sophisticated analytical instrumentation and data analysis pipelines.

Experimental Design and Replication: A well-designed experiment incorporates biological and technical replicates to ensure the reproducibility of the data. nih.gov Replicates provide multiple measurement points for each metabolite, improving accuracy and allowing for the identification of outliers. nih.gov The choice of tracer, labeling duration, and sampling time points are all critical parameters that must be optimized based on the specific biological system and research question. researchgate.netnih.gov

Analytical Instrumentation: Advances in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy have significantly enhanced the sensitivity and resolution of metabolite detection. ckisotopes.com High-resolution mass spectrometry (HRMS) is widely used to measure the mass-to-charge ratio of ions, allowing for the clear distinction between isotopically labeled and unlabeled metabolites. mdpi.comnih.gov Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are routinely employed for the separation and analysis of labeled compounds. nih.gov

Data Processing and Analysis: The raw data generated from MS or NMR instruments require sophisticated software for processing and analysis. This includes correcting for the natural abundance of stable isotopes to accurately determine the level of enrichment from the tracer. mdpi.com The development of specialized software tools has streamlined this process and improved the accuracy of flux calculations.

Standardization and Reporting: To enhance reproducibility across different laboratories, there is a growing emphasis on the standardization of experimental protocols and data reporting. This includes detailed documentation of the experimental methods, the specific isotopic tracers used, and the data analysis procedures. The publication of detailed protocols and the availability of open-source data analysis tools contribute to this effort.

Table 3: Factors Influencing Data Quality and Reproducibility in Isotopic Labeling

FactorDescriptionImpact on Study
ReplicationUse of biological and technical replicates in experimental design. nih.govImproves accuracy, allows for statistical analysis, and helps identify anomalies. nih.gov
Tracer SelectionChoosing the appropriate isotopic tracer (e.g., position-specific vs. uniformly labeled) for the research question. nih.govDetermines the specific metabolic pathways and fluxes that can be precisely measured. nih.gov
Analytical PlatformUtilization of high-resolution instrumentation such as MS and NMR. nih.govckisotopes.comEnhances sensitivity, specificity, and the ability to distinguish between different isotopologues. mdpi.comnih.gov
Data CorrectionCorrection for the natural abundance of stable isotopes in the analyzed metabolites. mdpi.comEnsures that the measured isotopic enrichment accurately reflects the contribution from the tracer. mdpi.com

Future Directions and Emerging Research Avenues for Dl Serine 3 13c Applications

Integration with Advanced Imaging Techniques for Spatiotemporal Metabolic Resolution

The convergence of stable isotope tracers like DL-Serine (3-13C) with cutting-edge imaging modalities is set to revolutionize our ability to visualize metabolic processes in real-time and with high spatial detail. Techniques such as hyperpolarized ¹³C magnetic resonance imaging (MRI) are at the forefront of this evolution. escholarship.orgnih.gov Hyperpolarization dramatically increases the signal of ¹³C-labeled compounds, enabling the non-invasive, real-time tracking of their metabolic fate within living organisms. escholarship.orgnih.gov

The application of hyperpolarized [1-¹³C]pyruvate in oncology has already demonstrated the potential of this approach to stratify tumors, select therapies, and monitor treatment response by observing metabolic shifts. nih.gov Similar principles can be applied to DL-Serine (3-13C), allowing researchers to probe the dynamics of serine metabolism in various pathological conditions. Furthermore, the development of deuterated ¹³C-enriched substrates, including serine derivatives, has been shown to prolong the spin-lattice relaxation constant (T1), which can enhance the quality and duration of the imaging signal in hyperpolarized ¹³C MRI. rsc.orgrsc.org This spatiotemporal resolution offers a significant advantage over traditional methods that rely on static measurements. ckisotopes.com

Future research will likely focus on refining these imaging techniques to improve sensitivity and resolution, allowing for the detailed mapping of serine metabolic fluxes in specific tissues and even single cells. This could provide invaluable insights into diseases with altered serine metabolism, such as certain cancers and neurological disorders.

Development of Novel Biosensors and Real-Time Monitoring Systems for Labeled Metabolites

The development of sophisticated biosensors capable of detecting and quantifying isotope-labeled metabolites in real-time is a critical area of future research. While current methods often rely on mass spectrometry and NMR for analysis after sample collection, the goal is to create systems that can monitor metabolic changes as they happen within a biological system. ckisotopes.com

Emerging research into ¹³C-based pH sensors provides a glimpse into this future. For instance, derivatives like [1-¹³C]serine amide have been identified as potential pH sensors, demonstrating the principle of using ¹³C-labeled compounds for real-time physiological measurements. escholarship.org The development of such biosensors for DL-Serine (3-13C) and its downstream metabolites would enable a dynamic understanding of metabolic pathway activity.

These advancements could lead to implantable or externally wearable devices capable of continuous metabolic monitoring, providing a wealth of data for both basic research and clinical applications. The ability to track the flux of the ¹³C label from serine into other critical biomolecules in real-time would offer an unprecedented view of cellular responses to various stimuli or therapeutic interventions.

Enhanced Computational Frameworks for Integrating Large-Scale Isotopic and Omics Datasets

The vast amounts of data generated from isotope tracing studies using DL-Serine (3-13C), combined with other "omics" data (genomics, transcriptomics, proteomics, and metabolomics), necessitate the development of advanced computational frameworks for meaningful integration and interpretation. mdpi.commdpi.com The goal of these multi-omics integration strategies is to build comprehensive, system-level models of cellular metabolism. biologists.com

Current approaches often involve mapping the isotopic labeling patterns onto known metabolic pathways. mdpi.com For example, a study on breast cancer cell lines integrated transcriptomics with metabolomics, including data from ¹³C-labeled substrates, to reveal increased de novo serine synthesis. uva.es Similarly, research on Huntington's disease has utilized multi-omics analysis to identify deregulated metabolic pathways, including glycine (B1666218), serine, and threonine metabolism. biologists.com

Future computational models will need to be more sophisticated, capable of handling the complexity and scale of these integrated datasets. This includes developing algorithms that can:

Predict metabolic fluxes based on isotopic and omics data. mdpi.com

Identify novel metabolic pathways and connections. ckisotopes.com

Simulate the effects of genetic or pharmacological perturbations on serine metabolism.

The development of such frameworks will be crucial for translating the raw data from DL-Serine (3-13C) experiments into actionable biological knowledge. A project deposited in the NIH's National Metabolomics Data Repository, for instance, used ¹³C-glucose tracing to investigate the regulation of serine biosynthesis, highlighting the importance of accessible data and analytical tools. metabolomicsworkbench.org

Exploration of DL-SERINE (3-13C) in Emerging Areas of Biochemical and Biotechnological Research

The application of DL-Serine (3-13C) is expanding beyond its traditional use in metabolic flux analysis into new and exciting areas of research. In biotechnology, stable isotope-labeled amino acids are fundamental tools for producing proteins for structural analysis by NMR and for quantitative proteomics. ckisotopes.com The use of DL-Serine (3-13C) can help in understanding and optimizing the production of serine-derived specialty chemicals and biofuels in engineered microorganisms.

In biomedical research, there is growing interest in the unique roles of D-serine in the central nervous system. Tracing the metabolism of DL-Serine (3-13C) could help elucidate the pathways of D-serine synthesis and degradation, which are implicated in various neurological and psychiatric conditions.

Furthermore, the field of metabolomics is continuously uncovering new roles for metabolites in cellular signaling and regulation. eurisotop.com By tracing the fate of the ¹³C label from DL-Serine (3-13C), researchers can discover previously unknown metabolic transformations and signaling pathways involving serine. This unbiased, discovery-driven approach, powered by high-resolution mass spectrometry, holds the potential to redefine our understanding of canonical metabolic maps. ckisotopes.com

Q & A

Basic Research Questions

Q. How can DL-Serine (3-¹³C) synthesis and purification be optimized for isotopic integrity in metabolic flux studies?

  • Methodology : Use reverse-phase HPLC (RP-18 columns) with desalting steps to separate DL-Serine (3-¹³C) from unlabeled isomers or contaminants. Monitor isotopic purity via mass spectrometry (e.g., LC-MS) and validate using linear regression analysis of signal-to-noise ratios ≥10 . Ensure compliance with purity thresholds (>98.5%) and impurity limits (e.g., Fe ≤0.003%, Pb ≤0.001%) .

Q. What analytical techniques are suitable for quantifying DL-Serine (3-¹³C) enantiomers in biological samples?

  • Methodology : Apply chiral chromatography (e.g., Sumichiral OA-2500 columns) with post-column derivatization for enantiomeric resolution. Calculate recovery rates using the formula:
    Recovery %=[d-serine] - [l-serine][DL-serine]initial×100\text{Recovery \%} = \frac{\text{[d-serine] - [l-serine]}}{\text{[DL-serine]}_{\text{initial}}} \times 100

Validate with CSF samples and ensure between-day reproducibility <5% RSD .

Q. How does solubility impact experimental design for DL-Serine (3-¹³C) in aqueous vs. organic solvents?

  • Methodology : Prepare stock solutions in deionized water (solubility: ~50 g/L at 25°C) and avoid ethanol/ether due to insolubility . For organic-phase reactions, use co-solvents like DMSO (≤1% v/v) to maintain isotopic stability. Pre-screen solvents via FTIR to detect solvent-induced isotopic exchange .

Advanced Research Questions

Q. How can X-ray diffraction and vibrational spectroscopy resolve structural ambiguities in DL-Serine (3-¹³C) molecular salts?

  • Methodology : For polymorph characterization, use single-crystal XRD (Cu-Kα radiation, λ=1.5418 Å) to analyze 3D channel frameworks in salts (e.g., [DL-serH]₂[ox]·2H₂O). Compare with powder XRD to identify humidity-dependent phase transitions. Assign H-bond enthalpies via empirical correlations between vibrational mode frequency shifts (e.g., O-H stretching at ~3200 cm⁻¹) and thermal stability .

Q. What strategies minimize isotopic dilution when tracing ¹³C metabolic flux in neuronal systems using DL-Serine (3-¹³C)?

  • Methodology : Administer DL-Serine (3-¹³C) via microdialysis in rodent models and collect extracellular fluid at 10-minute intervals. Analyze ¹³C incorporation into glycine/glutamate using GC-MS with isotopomer spectral analysis (ISA). Normalize data to account for blood-brain barrier permeability variations .

Q. How to resolve contradictions in d-/l-serine ratios reported across CSF studies using DL-Serine (3-¹³C)?

  • Methodology : Standardize pre-analytical protocols (e.g., immediate acidification to pH 2.0 post-collection to inhibit racemization). Validate assays via spike-recovery tests (85–115% acceptable range) and cross-reference with NMR for absolute quantification .

Q. What experimental controls are critical for ensuring reproducibility in DL-Serine (3-¹³C)-based protein synthesis studies?

  • Methodology : Include isotopic internal standards (e.g., L-Serine-N-FMOC (¹³C₃, 99%)) to correct for hydrolysis-induced label loss. Use TLC (Rf = 0.3 in butanol/acetic acid/water 4:1:1) to monitor incorporation into peptide chains .

Data Analysis & Contradiction Management

Q. How to address discrepancies in isotopic purity claims between suppliers for DL-Serine (3-¹³C)?

  • Methodology : Independently verify purity via elemental analysis (EA) and ¹³C-NMR (δ ~60 ppm for C3). Cross-check supplier COAs against in-house LC-MS data and report deviations >2% .

Q. What statistical approaches validate the significance of ¹³C enrichment levels in DL-Serine (3-¹³C) metabolic studies?

  • Methodology : Apply ANOVA with post-hoc Tukey tests to compare enrichment across experimental groups. Use Monte Carlo simulations to model error propagation from isotopic impurity (<1%) to flux calculations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.